Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate
Overview
Description
Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C6H7BrF2O3. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry. The presence of bromine and fluorine atoms in its structure makes it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4,4-difluoro-3-oxobutanoate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,4-difluoro-3-oxobutanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties. The presence of fluorine atoms can also influence the compound’s electronic properties, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl bromodifluoroacetate: Contains a similar bromine and fluorine arrangement but differs in the carbonyl group position.
Ethyl 2-bromo-3-oxobutanoate: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-4,4-difluoro-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWKQXQWEPQWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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